

An In-depth Technical Guide to 4-bromonaphthalen-2-ol

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Compound of Interest

Compound Name: **1-Bromo-3-hydroxynaphthalene**

Cat. No.: **B1280799**

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IUPAC Name: 4-bromonaphthalen-2-ol

Introduction

4-bromonaphthalen-2-ol, also known as **1-Bromo-3-hydroxynaphthalene**, is an important synthetic intermediate in the fields of medicinal chemistry and drug development. Its naphthalene scaffold, functionalized with both a hydroxyl group and a bromine atom, provides a versatile platform for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of inhibitors for Macrophage Migration Inhibitory Factor (MIF), a key cytokine implicated in inflammatory diseases and cancer.

Chemical and Physical Properties

The key physical and chemical properties of 4-bromonaphthalen-2-ol are summarized in the table below, providing a quick reference for researchers.

| Property | Value |
|-------------------|---|
| IUPAC Name | 4-bromonaphthalen-2-ol ^[1] |
| Synonyms | 1-Bromo-3-hydroxynaphthalene, 4-Bromo-2-naphthol |
| CAS Number | 5498-31-7 ^[1] |
| Molecular Formula | C ₁₀ H ₇ BrO ^[1] |
| Molecular Weight | 223.07 g/mol ^[1] |
| Appearance | White to yellowish powder or crystal |
| Melting Point | 122 °C |
| Boiling Point | 346.8 ± 15.0 °C (Predicted) |
| Storage | Keep in a dark place, sealed in dry, room temperature |

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 4-bromonaphthalen-2-ol based on its structure and typical values for the functional groups present.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|--------------|-------------|------------|
| ~9.5 - 10.0 | Singlet | 1H | Ar-OH |
| ~7.0 - 8.0 | Multiplet | 6H | Ar-H |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~150 - 155 | C-OH |
| ~110 - 135 | Ar-C |
| ~115 - 120 | C-Br |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|------------------|------------------------|
| 3200-3550 | Strong, Broad | O-H stretch (alcohol) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 1500-1600 | Medium to Strong | C=C stretch (aromatic) |
| 1200-1300 | Strong | C-O stretch (phenol) |
| 500-600 | Medium to Strong | C-Br stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |
|---------|--|
| 222/224 | [M] ⁺ molecular ion peak (presence of Br isotope) |
| 143 | [M-Br] ⁺ |
| 115 | [M-Br-CO] ⁺ |

Experimental Protocols

Synthesis of 4-bromonaphthalen-2-ol

The synthesis of 4-bromonaphthalen-2-ol is typically achieved through the electrophilic bromination of 2-naphthol. The hydroxyl group of 2-naphthol is an activating ortho-, para-director. Direct bromination can lead to a mixture of products, with the primary products being

1-bromo-2-naphthol and polybrominated species. To selectively obtain the 4-bromo isomer, careful control of reaction conditions is necessary. A plausible synthetic protocol is detailed below, adapted from general procedures for the bromination of naphthols.

Materials:

- 2-naphthol
- Glacial acetic acid
- Bromine
- Sodium metabisulfite solution (aqueous)
- Deionized water
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Büchner funnel and flask
- Recrystallization apparatus

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthol (1 equivalent) in glacial acetic acid.
- Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Prepare a solution of bromine (1 equivalent) in glacial acetic acid.
- Add the bromine solution dropwise to the cooled 2-naphthol solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

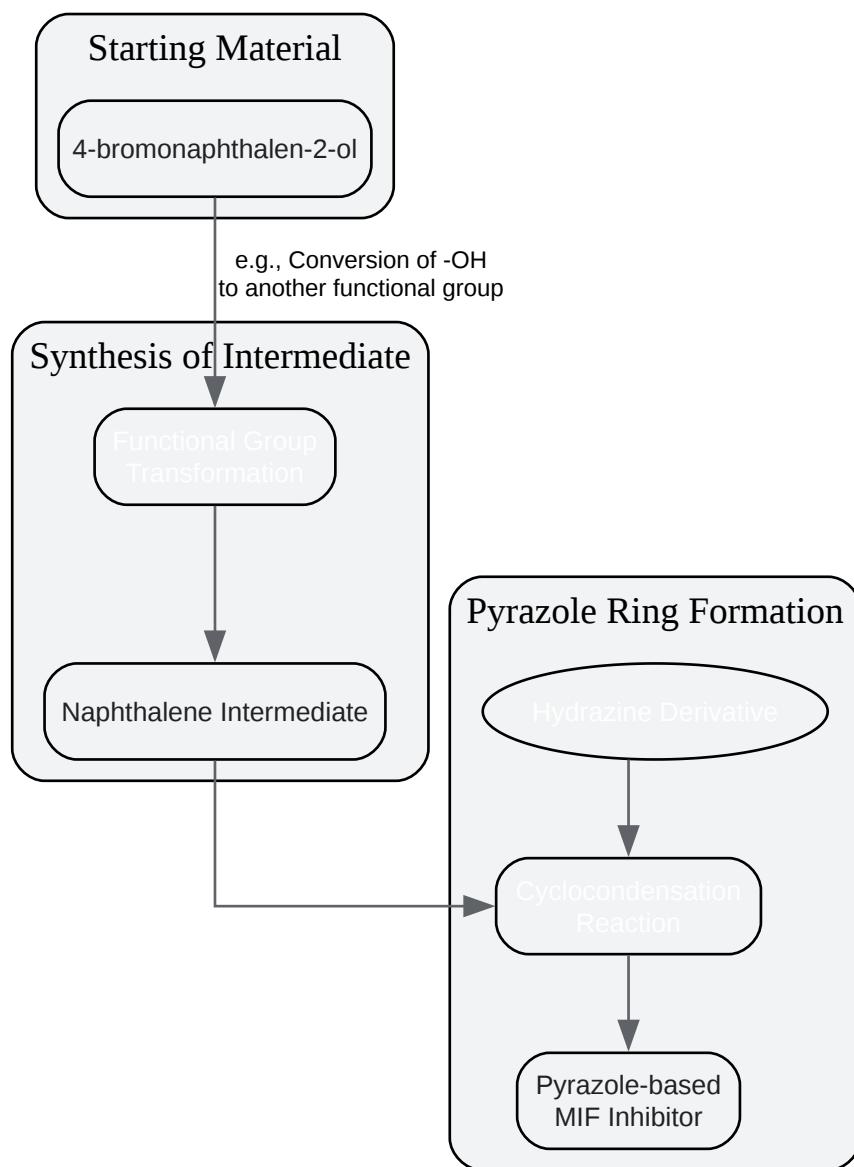
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
- Quench the reaction by slowly adding a saturated aqueous solution of sodium metabisulfite until the orange color of excess bromine disappears.
- Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.
- Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water.
- Purify the crude 4-bromonaphthalen-2-ol by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
- Dry the purified crystals under vacuum to obtain the final product.

Application in Drug Development: Synthesis of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

4-bromonaphthalen-2-ol serves as a key building block in the synthesis of pyrazole-based inhibitors of Macrophage Migration Inhibitory Factor (MIF).^[2] MIF is a pro-inflammatory cytokine involved in the pathogenesis of various inflammatory diseases and cancers.^[2] The tautomerase activity of MIF is a target for therapeutic intervention, and inhibitors based on a pyrazole scaffold have shown significant potency.

Experimental Workflow: Synthesis of Pyrazole-based MIF Inhibitors

The general synthetic route to these inhibitors involves the reaction of a substituted naphthalene precursor, derived from 4-bromonaphthalen-2-ol, with a hydrazine derivative to form the pyrazole ring.

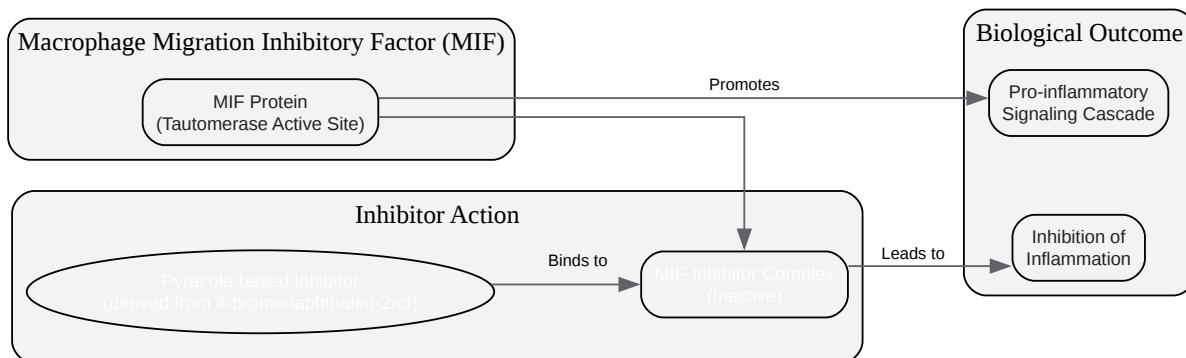


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Caption: Synthetic workflow for pyrazole-based MIF inhibitors.

Mechanism of MIF Inhibition

The pyrazole-based inhibitors synthesized from 4-bromonaphthalen-2-ol act by binding to the active site of MIF, specifically interacting with key residues involved in its tautomerase activity. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic function of MIF and its downstream pro-inflammatory effects.



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Caption: Mechanism of MIF inhibition by pyrazole derivatives.

Safety Information

4-bromonaphthalen-2-ol should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and may cause skin and eye irritation.

Hazard Statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-bromonaphthalen-2-ol is a valuable building block for the synthesis of biologically active molecules, particularly in the development of inhibitors for Macrophage Migration Inhibitory Factor. Its synthesis, while requiring careful control to ensure regioselectivity, utilizes standard organic chemistry techniques. The continued exploration of derivatives of 4-bromonaphthalen-2-ol holds promise for the discovery of novel therapeutics for a range of diseases.

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References

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- 2. Optimization of Pyrazoles as Phenol Surrogates to Yield Potent Inhibitors of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
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